N-(2,6-dichlorophenyl)-2-(2,3,4,6-tetrachlorophenoxy)acetamide
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Overview
Description
N-(2,6-dichlorophenyl)-2-(2,3,4,6-tetrachlorophenoxy)acetamide is a synthetic organic compound characterized by the presence of multiple chlorine atoms attached to phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dichlorophenyl)-2-(2,3,4,6-tetrachlorophenoxy)acetamide typically involves the reaction of 2,6-dichloroaniline with 2,3,4,6-tetrachlorophenoxyacetic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions in reactors, followed by purification processes such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dichlorophenyl)-2-(2,3,4,6-tetrachlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2,6-dichlorophenyl)-2-(2,3,4,6-tetrachlorophenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dichlorophenyl)-2-(2,4,6-trichlorophenoxy)acetamide
- N-(2,4-dichlorophenyl)-2-(2,3,4,6-tetrachlorophenoxy)acetamide
Uniqueness
N-(2,6-dichlorophenyl)-2-(2,3,4,6-tetrachlorophenoxy)acetamide is unique due to its specific arrangement of chlorine atoms, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications.
Properties
CAS No. |
853314-16-6 |
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Molecular Formula |
C14H7Cl6NO2 |
Molecular Weight |
433.9 g/mol |
IUPAC Name |
N-(2,6-dichlorophenyl)-2-(2,3,4,6-tetrachlorophenoxy)acetamide |
InChI |
InChI=1S/C14H7Cl6NO2/c15-6-2-1-3-7(16)13(6)21-10(22)5-23-14-9(18)4-8(17)11(19)12(14)20/h1-4H,5H2,(H,21,22) |
InChI Key |
BXIQRBZMCJNYDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)COC2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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